3-chloro-N-methylpyridine-2-sulfonamide
Description
Properties
Molecular Formula |
C6H7ClN2O2S |
|---|---|
Molecular Weight |
206.65 g/mol |
IUPAC Name |
3-chloro-N-methylpyridine-2-sulfonamide |
InChI |
InChI=1S/C6H7ClN2O2S/c1-8-12(10,11)6-5(7)3-2-4-9-6/h2-4,8H,1H3 |
InChI Key |
PPONEZDXUXPXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-methylpyridine-2-sulfonamide typically involves the sulfonation of the corresponding pyridine derivative. One common method is the diazotization of 3-aminopyridines, followed by substitution of the diazo group with a sulfonyl group. The intermediate pyridine-3-sulfonyl chlorides are then hydrolyzed to form the sulfonic acids .
Industrial Production Methods
Industrial production methods for 3-chloro-N-methylpyridine-2-sulfonamide often involve large-scale sulfonation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-methylpyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
3-chloro-N-methylpyridine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-methylpyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atom and pyridine ring can also participate in various chemical interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- N-(2-Chloro-6-(Dimethoxymethyl)Pyridin-3-yl)Pivalamide (): This pyridine derivative has a chlorine atom at position 2, a dimethoxymethyl group at position 6, and a pivalamide substituent at position 3. The chlorine’s position (2 vs. The bulky pivalamide group introduces steric hindrance, which may reduce solubility compared to the smaller N-methyl-sulfonamide group in the target compound .
- The fused aromatic system in phthalimide enhances thermal stability, making it suitable for polymer synthesis. In contrast, the pyridine-sulfonamide structure may offer better solubility in polar solvents due to the sulfonamide group .
Functional Group Comparison
- Sulfonamides vs. Carboxamides: Sulfonamides (e.g., 3-chloro-N-methylpyridine-2-sulfonamide) exhibit stronger acidity (pKa ~10–11) than carboxamides (pKa ~15–17), influencing their binding to biological targets.
Solubility and Physicochemical Properties
- Methyl Pyridine Derivatives ():
Simple methyl-pyridines (e.g., pyridine, methyl-) are highly soluble in water due to their small size and polarizable nitrogen. Introducing a sulfonamide group (as in the target compound) reduces solubility in water but enhances solubility in organic solvents like DMF, a common solvent in coupling reactions (e.g., ) .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Inferred Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Predicted Solubility | Acidity (pKa) |
|---|---|---|---|
| 3-Chloro-N-Methylpyridine-2-Sulfonamide | 222.65 | Moderate in DMF | ~10.5 |
| N-(2-Chloro-6-(Dimethoxymethyl)Pyridin-3-yl)Pivalamide | 314.78 | Low in water | ~15.0 |
| 3-Chloro-N-Phenyl-Phthalimide | 257.68 | Low in water | N/A |
Key Research Findings
- Synthetic Utility : Chloro-pyridine sulfonamides are intermediates in coupling reactions (e.g., uses a chloro-furopyridine carboxamide with similar reactivity). The chlorine atom facilitates nucleophilic substitution, while the sulfonamide stabilizes transition states .
- Biological Relevance : Sulfonamides on heterocycles (e.g., ’s azepan-2-one derivative) often exhibit antimicrobial or enzyme-inhibitory activity. The target compound’s N-methyl group may enhance metabolic stability compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
